molecular formula C12H16ClNO B1352249 3-chloro-N-(4-isopropylphenyl)propanamide CAS No. 20331-13-9

3-chloro-N-(4-isopropylphenyl)propanamide

Cat. No.: B1352249
CAS No.: 20331-13-9
M. Wt: 225.71 g/mol
InChI Key: MEAPRSDUXBHXGD-UHFFFAOYSA-N
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Description

3-chloro-N-(4-isopropylphenyl)propanamide (CID 4410651) is an organic compound with the molecular formula C12H16ClNO . This compound belongs to the class of N-arylpropanamides, which are recognized as valuable intermediates in organic synthesis and pharmaceutical research . Recent in silico and experimental studies have identified N-arylpropanamide derivatives as promising scaffolds in drug discovery, particularly for the development of new anti-leishmanial agents . Research indicates that such compounds show significant potential for inhibiting the growth of various Leishmania species, which are responsible for the neglected tropical disease leishmaniasis . The predicted ADMET properties for these compounds suggest high rates of oral absorption and good bioavailability, making them interesting candidates for further investigation . As a building block, this propanamide derivative is supplied for use in chemical synthesis, medicinal chemistry research, and as a standard in analytical profiling. This product is intended for research purposes only in a laboratory setting and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-chloro-N-(4-propan-2-ylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-9(2)10-3-5-11(6-4-10)14-12(15)7-8-13/h3-6,9H,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAPRSDUXBHXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402974
Record name 3-chloro-N-(4-isopropylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20331-13-9
Record name 3-chloro-N-(4-isopropylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-N-(4-isopropylphenyl)propanamide
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Preparation Methods

Acylation of 4-Isopropylaniline with 3-Chloropropanoyl Chloride

Procedure:

  • 4-Isopropylaniline is dissolved in an inert solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (nitrogen or argon).
  • A base such as triethylamine or pyridine is added to neutralize the hydrochloric acid generated during the reaction.
  • 3-Chloropropanoyl chloride is added dropwise at low temperature (0–5 °C) to control the exothermic reaction.
  • The reaction mixture is stirred for several hours at room temperature or slightly elevated temperature to ensure complete conversion.
  • The reaction is quenched with water, and the organic layer is separated.
  • The crude product is purified by recrystallization or column chromatography.

Reaction Scheme:

$$
\text{4-isopropylaniline} + \text{3-chloropropanoyl chloride} \rightarrow \text{3-chloro-N-(4-isopropylphenyl)propanamide} + \text{HCl}
$$

Alternative Method: Amidation Using 3-Chloropropionic Acid and Coupling Agents

  • 3-Chloropropionic acid can be activated using coupling reagents such as thionyl chloride (SOCl2) to form the acyl chloride in situ or carbodiimides (e.g., DCC, EDC) in the presence of catalytic amounts of DMAP.
  • The activated acid derivative is then reacted with 4-isopropylaniline under mild conditions.
  • This method avoids the isolation of the acyl chloride and can be performed in one pot.

Reaction Conditions and Yields

Parameter Typical Conditions Observed Yield (%) Notes
Solvent Dichloromethane, THF, or Acetonitrile 70–80 Solvent choice affects solubility
Temperature 0–5 °C (addition), then room temperature Controls reaction rate and side products
Base Triethylamine or pyridine Neutralizes HCl, improves yield
Reaction Time 2–24 hours Longer times ensure completion
Purification Recrystallization or silica gel chromatography Purity >95% achievable

Representative Experimental Data

  • A study reported the synthesis of this compound with a yield of approximately 77% using acyl chloride amidation methods, confirming the efficiency of this approach.
  • The compound was characterized by melting point, NMR, and HPLC to confirm purity and structure.

Analytical and Characterization Techniques

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Disadvantages
Acyl chloride amidation 4-Isopropylaniline + 3-chloropropanoyl chloride Triethylamine, DCM, 0–25 °C 70–80 High yield, straightforward Requires handling acyl chloride
Coupling agent amidation 4-Isopropylaniline + 3-chloropropionic acid DCC or EDC, DMAP, mild temperature 65–75 Avoids acyl chloride isolation Coupling reagents can be costly
One-pot in situ acyl chloride 4-Isopropylaniline + 3-chloropropionic acid + SOCl2 Controlled addition, inert atmosphere 70–77 Efficient, fewer steps Requires careful control of SOCl2

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-isopropylphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-N-(4-isopropylphenyl)propanamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-isopropylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electronic Effects : Electron-donating groups (e.g., methoxy in ) enhance resonance stabilization of the amide bond, as evidenced by IR C=O stretches at ~1710 cm⁻¹ compared to 1654 cm⁻¹ in NC09 .
  • Steric Effects : Bulky substituents like isopropyl reduce melting points (124–126°C for NC09 vs. 135–137°C for 4-methyl analog NC31) due to disrupted crystal packing .
  • Hydrogen Bonding : Methoxy and ethoxy derivatives exhibit stronger intermolecular interactions (e.g., N–H···O and C–H···O contacts), influencing solubility and stability .

Spectral Data Comparison

  • NMR : NC09’s isopropyl group produces a distinctive doublet at 1.22 ppm (CH3), while methoxy derivatives show split signals for CH2O (~5.12 ppm) .
  • IR : The N-H stretch at 3296 cm⁻¹ (NC09) shifts slightly with substituent electronegativity, reflecting changes in hydrogen-bonding capacity .

Biological Activity

3-Chloro-N-(4-isopropylphenyl)propanamide, with the chemical formula C12_{12}H16_{16}ClNO and CAS Number 20331-13-9, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, particularly in medicinal chemistry and proteomics research.

Synthesis

The synthesis of this compound typically involves several steps, achieving yields around 77% in certain studies. The compound is synthesized through a series of chemical reactions that may include amide bond formation and chlorination processes. The unique substitution pattern of this compound contributes to its biological activity, differentiating it from structurally similar compounds.

1. Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects, making it a candidate for pain management and treatment of inflammatory diseases. Its structural characteristics suggest potential interactions with pain signaling pathways, although comprehensive interaction data are still limited. Preliminary studies have shown that the compound interacts with specific receptors or enzymes involved in inflammatory processes.

2. Proteomics Applications

The compound is utilized in proteomics research to study protein interactions and dynamics. Its role as a reagent in biochemical assays allows researchers to explore protein modifications and functions, contributing valuable insights into biological processes and disease mechanisms .

3. Antioxidant Activity

In addition to its anti-inflammatory properties, there is emerging evidence suggesting that this compound may possess antioxidant activity. This characteristic is crucial for mitigating oxidative stress in biological systems, potentially leading to therapeutic applications in conditions associated with oxidative damage .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Pain Management : A study demonstrated that the compound reduced inflammatory markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.
  • Proteomics Analysis : In proteomics applications, the compound was used as a probe to study protein conformational changes under various conditions, revealing important data on protein dynamics relevant to disease states .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other similar compounds:

Compound NameCAS NumberUnique Features
3-chloro-N-(4-chlorophenyl)propanamide20331-13-9Contains a chlorophenyl group instead of isopropyl
3-chloro-N-(4-methoxyphenyl)propanamideL254983Features a methoxy substituent on the phenyl ring
3-chloro-N-(3-methoxyphenyl)propanamideC368805Contains a methoxy group at a different position

This table highlights how the substitution patterns influence the biological activities of these compounds.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 3-chloro-N-(4-isopropylphenyl)propanamide?

Answer:
The synthesis typically involves a two-step process:

Acylation : React 4-isopropylaniline with chloroacetyl chloride in dichloromethane at low temperatures (−10°C to 0°C) to form the intermediate.

Purification : Use aqueous work-up (e.g., NaHCO₃ extraction) and recrystallization from ethanol or acetonitrile to isolate the product.

  • Critical Parameters :
    • Temperature control to minimize side reactions (e.g., hydrolysis of the chloro group).
    • Use of anhydrous solvents to prevent moisture interference.
    • Reaction monitoring via TLC (hexane/ethyl acetate 7:3) or HPLC to track conversion .
  • Yield Optimization : Scale-up via continuous flow reactors improves efficiency and consistency in industrial settings .

Basic: What analytical techniques are recommended for characterizing this compound’s purity and structure?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., isopropyl group at N-phenyl, chloro at C3). Key signals: ~δ 1.2 ppm (isopropyl CH₃), δ 4.1 ppm (CH₂Cl), δ 7.3–7.5 ppm (aromatic protons) .
    • IR : Amide C=O stretch at ~1650 cm⁻¹; N–H bend at ~3300 cm⁻¹ .
  • Crystallography : Single-crystal X-ray diffraction (SHELXL) resolves bond lengths (e.g., C=O: 1.23 Å, C–Cl: 1.79 Å) and hydrogen-bonding networks (N–H···O) critical for stability .

Advanced: How can computational tools like Multiwfn aid in analyzing electronic properties?

Answer:

  • Electrostatic Potential (ESP) : Map charge distribution to predict nucleophilic/electrophilic sites. The chloro group shows high electron-withdrawing potential, directing reactivity .
  • Orbital Analysis : HOMO-LUMO gaps (~5 eV) indicate stability; localized HOMO on the amide group suggests hydrogen-bonding propensity .
  • Topology Analysis : Electron localization function (ELF) reveals covalent vs. non-covalent interactions (e.g., C–Cl bond polarity) .

Advanced: How to resolve contradictions in reaction yield data across studies?

Answer:

  • Variable Screening :
    • Catalysts : Tertiary amines (e.g., Et₃N) may accelerate acylation but risk by-products.
    • Solvent Polarity : Acetonitrile vs. DMF alters reaction kinetics; polar aprotic solvents favor SN2 mechanisms .
  • Statistical Design : Apply response surface methodology (RSM) to optimize temperature (50–70°C) and stoichiometry (1:1.2 amine:chloroacetyl chloride) .

Advanced: What strategies validate biological activity in enzyme inhibition assays?

Answer:

  • Target Selection : Screen against kinases or proteases due to structural similarity to known amide-based inhibitors .
  • Assay Design :
    • Fluorescence Quenching : Monitor binding to tryptophan residues in enzymes (e.g., ΔFmax = 70% at 10 µM).
    • Docking Studies (AutoDock Vina) : Predict binding poses; the isopropyl group may occupy hydrophobic pockets .
  • Control Experiments : Compare with 3-chloro-N-(4-methylphenyl)propanamide to isolate substituent effects .

Advanced: How to analyze intermolecular interactions in crystal packing?

Answer:

  • Hydrogen Bonding : Use SHELX to identify N–H···O (2.8–3.0 Å) and C–H···O (3.2–3.5 Å) contacts, which stabilize layered structures .
  • π-Stacking : Measure centroid distances (4.8–5.2 Å) between aromatic rings; dihedral angles <10° indicate parallel stacking .
  • Thermal Analysis : DSC reveals melting points (~388–391 K) correlated with packing density .

Advanced: What are the challenges in scaling up synthesis for high-throughput screening?

Answer:

  • By-Product Management :
    • Use inline FTIR to detect chloroacetyl chloride hydrolysis.
    • Optimize residence time in flow reactors to ≤30 minutes .
  • Automation : Robotic liquid handlers ensure precise stoichiometry in multi-gram syntheses .

Advanced: How to correlate substituent effects with physicochemical properties?

Answer:

  • QSAR Models :
    • LogP (2.1) predicts moderate lipophilicity; isopropyl groups increase hydrophobicity vs. methoxy derivatives .
    • Hammett constants (σ≈0.4 for isopropyl) correlate with reaction rates in nucleophilic substitutions .
  • Solubility Studies : Phase diagrams in ethanol/water mixtures guide formulation for biological assays .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-N-(4-isopropylphenyl)propanamide
Reactant of Route 2
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3-chloro-N-(4-isopropylphenyl)propanamide

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